N-(2,3-dimethylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-13-5-4-6-18(14(13)2)22-19(24)11-15-12-28-20(21-15)23-29(25,26)17-9-7-16(27-3)8-10-17/h4-10,12H,11H2,1-3H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWQMZKIXDATPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a synthetic compound characterized by its complex molecular structure, which includes a thiazole ring, a sulfonamide group, and various aromatic substituents. This unique architecture suggests potential applications in medicinal chemistry, particularly due to its anticipated biological activities.
Chemical Structure
The compound can be represented structurally as follows:
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities. The following table summarizes the key biological activities associated with this compound and related compounds.
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, potentially through inhibition of bacterial enzymes. |
| Anticancer | Shows potential in inhibiting cancer cell proliferation; specific studies on cell lines are needed. |
| Enzyme Inhibition | The sulfonamide group may interact with carbonic anhydrase and other enzymes, influencing physiological processes. |
| Anti-inflammatory | Potential to reduce inflammation through modulation of inflammatory pathways. |
- Enzyme Interaction : The sulfonamide moiety is known to inhibit carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in tissues. This inhibition can lead to various physiological effects, including diuretic and anti-hypertensive outcomes.
- Cell Proliferation Inhibition : Preliminary studies suggest that the compound may interfere with cell cycle progression in cancer cells, leading to reduced proliferation rates.
- Reactive Oxygen Species (ROS) Modulation : Similar compounds have shown the ability to modulate oxidative stress levels, which could contribute to their anticancer properties.
Study 1: Anticancer Activity
A study conducted on the effects of similar thiazole derivatives demonstrated that these compounds exhibited significant cytotoxicity against several cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The results indicated that the compound's structure plays a critical role in its efficacy:
- Cytotoxicity Assay Results :
- MCF-7: GI50 = 3.18 ± 0.11 µM
- HeLa: GI50 = 8.12 ± 0.43 µM
These findings suggest that this compound could be a promising candidate for further development as an anticancer agent .
Study 2: Antimicrobial Properties
In vitro studies have shown that related sulfonamide compounds possess antimicrobial properties against a range of pathogens. The mechanism is believed to involve competitive inhibition of essential bacterial enzymes, leading to growth suppression.
Comparison with Similar Compounds
Thiazole-Containing Acetamides
Analysis :
- The position of sulfonamido substitution on the thiazole ring (4-position in the target vs. 2-position in ) alters electronic distribution and steric accessibility.
- The 4-methoxy group in the target compound is electron-donating, contrasting with electron-withdrawing chloro substituents in , which may affect binding affinity in enzymatic targets .
Sulfonamide-Containing Derivatives
Analysis :
Crystallographic and Conformational Comparisons
Analysis :
- The target compound’s amide group is expected to exhibit similar rotational flexibility, with dihedral angles influenced by the 2,3-dimethylphenyl group’s steric bulk.
- Hydrogen bonding motifs (e.g., R₂²(8) vs. R₂²(10)) in analogs suggest that the target may form distinct dimeric structures, impacting solubility and crystal packing .
Q & A
Q. Critical factors :
- Temperature control during sulfonylation to prevent decomposition.
- Stoichiometric excess (1.2 equiv.) of sulfonyl chloride to ensure complete substitution.
- Use of anhydrous solvents to avoid hydrolysis side reactions.
Basic: Which analytical techniques are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR confirms thiazole protons (δ 7.2–7.5 ppm, doublet) and sulfonamide NH (δ 10.5–11.5 ppm) .
- ¹³C NMR identifies carbonyl carbons (δ 165–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 455.12 [M+H]⁺) .
- X-ray Crystallography : SHELXL refines crystal structures, revealing intermolecular N–H···O hydrogen bonds (2.8–3.0 Å) critical for packing .
Advanced: How can researchers optimize synthesis yield when encountering low reactivity in the sulfonylation step?
Answer:
- Catalyst screening : Use 4-dimethylaminopyridine (DMAP) to enhance nucleophilicity of the thiazole amine .
- Solvent optimization : Replace DCM with tetrahydrofuran (THF) for better solubility of intermediates .
- Temperature modulation : Conduct reactions at −10°C to stabilize reactive intermediates .
- Monitoring : Employ thin-layer chromatography (TLC) to track reaction progress and adjust stoichiometry dynamically .
Advanced: How to resolve contradictions in reported biological activities (e.g., IC₅₀ variability) across studies?
Answer:
- Standardize assays : Use consistent enzyme isoforms (e.g., human vs. bacterial urease) and buffer conditions (pH 7.4, 25 mM Tris-HCl) .
- Validate target engagement : Surface plasmon resonance (SPR) confirms direct binding (KD < 1 µM preferred) .
- SAR analysis : Compare derivatives (e.g., 4-chloro vs. 4-methoxy substituents) to identify structure-activity trends .
- Molecular dynamics : Simulate ligand-enzyme interactions (50 ns trajectories) to assess binding stability .
Advanced: What computational strategies elucidate this compound’s interaction with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., urease; docking score ≤ −8.0 kcal/mol) .
- Pharmacophore modeling : Map essential features (e.g., sulfonamide H-bond donors) using Schrödinger Phase .
- ADMET prediction : SwissADME evaluates pharmacokinetics (e.g., BBB permeability: −2.1 logBB) .
Basic: Which functional groups are critical for bioactivity, and how are they modified in derivatives?
Answer:
- Key groups :
- Derivative design :
- Replace methoxy with trifluoromethyl to improve metabolic stability .
- Introduce methyl groups on the thiazole to sterically block off-target interactions .
Advanced: How to address discrepancies in enzyme inhibition kinetics (e.g., non-competitive vs. uncompetitive inhibition)?
Answer:
- Kinetic assays : Perform Lineweaver-Burk plots at varying substrate concentrations (0.1–10× Km) to determine inhibition type .
- Isothermal titration calorimetry (ITC) : Measure binding stoichiometry (n ≈ 1.0) and enthalpy (ΔH < −10 kcal/mol) to confirm mechanism .
- Mutagenesis studies : Engineer enzyme active-site residues (e.g., Ala substitution) to test binding dependencies .
Basic: What stability considerations apply during storage and handling?
Answer:
- Storage : −20°C under argon to prevent hydrolysis of the acetamide group .
- Light sensitivity : Protect from UV exposure (use amber vials) due to thiazole ring photosensitivity .
- Solubility : Prepare stock solutions in DMSO (50 mM) for biological assays; avoid aqueous buffers with pH > 8 .
Advanced: How to design derivatives for enhanced selectivity against off-target kinases?
Answer:
- Structural analogs :
- Replace 2,3-dimethylphenyl with 3-chloro-4-fluorophenyl to exploit hydrophobic pockets .
- Introduce a pyridinyl substituent to engage in charge-assisted H-bonds .
- Selectivity screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits .
Advanced: What crystallographic methods resolve hydrogen-bonding networks in this compound?
Answer:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Refinement : SHELXL refines anisotropic displacement parameters and validates H-bond geometry (∠N–H···O > 150°) .
- Visualization : Mercury software generates packing diagrams, highlighting R₂²(10) dimer motifs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
